molecular formula C21H27N3O3 B1233658 Anidoxime

Anidoxime

Cat. No.: B1233658
M. Wt: 369.5 g/mol
InChI Key: XPHBRTNHVJSEQD-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anidoxime (CAS: 34297-34-2) is an investigational oral analgesic agent with the molecular formula C₂₁H₂₇N₃O₃ and a molecular weight of 369.46 g/mol . Structurally, it is the hydrochloride salt of O-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, synthesized via the conversion of a ketone to an oxime intermediate, followed by reaction with p-methoxyphenyl isocyanate . Unlike conventional opioids or NSAIDs, this compound inhibits prostaglandin synthesis in vitro and in vivo through a mechanism distinct from other clinical analgesics . Its unique amidoxime functional group (containing both hydroxyimino and amino groups) positions it as a versatile scaffold in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+

InChI Key

XPHBRTNHVJSEQD-BSYVCWPDSA-N

Isomeric SMILES

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2

Synonyms

4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Anidoxime can be synthesized through the reaction of hydroxylamine with nitriles under various conditions. One efficient method involves the use of hydroxylamine and nitriles via a solvent-free method under ultrasonic irradiation . Another approach is the microwave-assisted method, which has been applied for the synthesis of amidoxime-functionalized fibrous adsorbents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its rapidity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Anidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of anidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Additionally, anidoximes can react with carboxylic acids or their esters under high-pressure conditions to form 1,2,4-oxadiazoles .

Common Reagents and Conditions:

    Oxidation: Catalyzed by cytochrome P450 or horseradish peroxidase.

    Substitution: Reaction with carboxylic acids or esters under high-pressure conditions.

Major Products:

Comparison with Similar Compounds

Structural and Mechanistic Differences

  • Anidoxime vs. Opioids: Dihydrocodeine: A morphine derivative acting on μ-opioid receptors. Molecular formula: C₁₈H₂₃NO₃ (smaller than this compound’s C₂₁H₂₇N₃O₃) . this compound: Non-opioid mechanism via prostaglandin inhibition, avoiding receptor-mediated side effects .
  • This compound vs.
  • Amidoxime Derivatives :

    • Compared to other amidoximes (e.g., thiophene-3-amidoxime), this compound’s N-hydroxyamidoxime structure enhances stability and bioavailability .

Physicochemical Properties

Property This compound Dihydrocodeine Aniracetam (Nootropic)
Molecular Weight 369.46 g/mol 301.38 g/mol 219.25 g/mol
Density 1.08 g/cm³ ~1.2 g/cm³ (estimated) 1.2 g/cm³
Solubility Hydrochloride salt form Water-soluble Moderate lipophilicity

This compound’s higher molecular weight and hydrochloride salt formulation may influence its pharmacokinetics, including prolonged half-life compared to smaller molecules like dihydrocodeine .

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